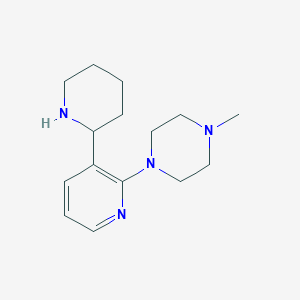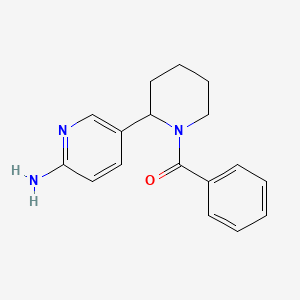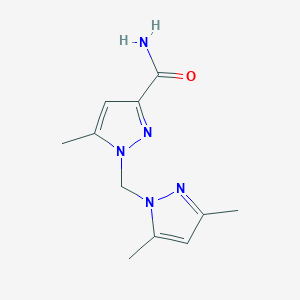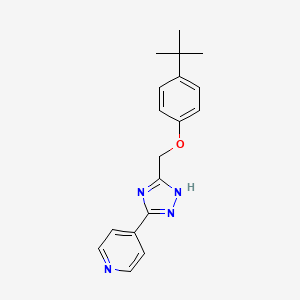
Ethyl 5-(4-fluorophenyl)-1-methyl-4-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo, un grupo metilo y un grupo funcional éster de etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo típicamente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo fluorofenilo: El grupo fluorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de benceno fluorado.
Esterificación: El grupo carboxilato se introduce mediante una reacción de esterificación con etanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: La sustitución aromática electrofílica se puede facilitar mediante reactivos como halógenos (Cl2, Br2) en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirrolidina: Compuestos con una estructura de anillo de piperidina similar pero con diferentes sustituyentes.
Compuestos fluorofenilo: Otros compuestos que contienen el grupo fluorofenilo.
Derivados de éster: Compuestos con grupos funcionales éster similares.
Unicidad
El 5-(4-Fluorofenil)-1-metil-4-oxopiperidina-3-carboxilato de etilo es único debido a la combinación de su grupo fluorofenilo, anillo de piperidina y grupo funcional éster. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H18FNO3 |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
ethyl 5-(4-fluorophenyl)-1-methyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c1-3-20-15(19)13-9-17(2)8-12(14(13)18)10-4-6-11(16)7-5-10/h4-7,12-13H,3,8-9H2,1-2H3 |
Clave InChI |
JLNXZNUKFXBSRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC(C1=O)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)





![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)







